

PLGA vs. Chitosan Nanoparticles: A Comparative Guide for Oral Drug Delivery

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Compound of Interest

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In the pursuit of effective oral drug delivery, nanoparticles have emerged as a promising strategy to overcome significant physiological barriers, including the harsh gastrointestinal (GI) environment and poor intestinal absorption. Among the various polymers used for nanoparticle fabrication, the synthetic polyester Poly(lactic-co-glycolic acid) (PLGA) and the natural polysaccharide chitosan are two of the most extensively investigated materials. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal nanocarrier for their specific application.

Overview of Nanoparticle Systems

PLGA nanoparticles are renowned for their biocompatibility and biodegradability, breaking down into naturally occurring lactic and glycolic acid metabolites.[1] Approved by the US Food and Drug Administration (FDA) for therapeutic use, PLGA is a versatile carrier for a wide range of drugs, particularly hydrophobic molecules.[1] These nanoparticles protect the encapsulated drug from enzymatic and acidic degradation in the GI tract and offer controlled release profiles.[2][3]

Chitosan nanoparticles are derived from chitin, a natural and abundant biopolymer.[4] Chitosan's key advantages lie in its biocompatibility, biodegradability, non-toxicity, and, most notably, its mucoadhesive and permeation-enhancing properties.[5][6][7][8] Its cationic nature at acidic to neutral pH allows for strong electrostatic interaction with the negatively charged mucosal surfaces of the intestine.[9][10] This interaction prolongs the residence time of the

nanoparticles at the absorption site and facilitates drug transport across the intestinal epithelium by transiently opening the tight junctions between cells.[\[5\]](#)[\[10\]](#)

Comparative Performance Data

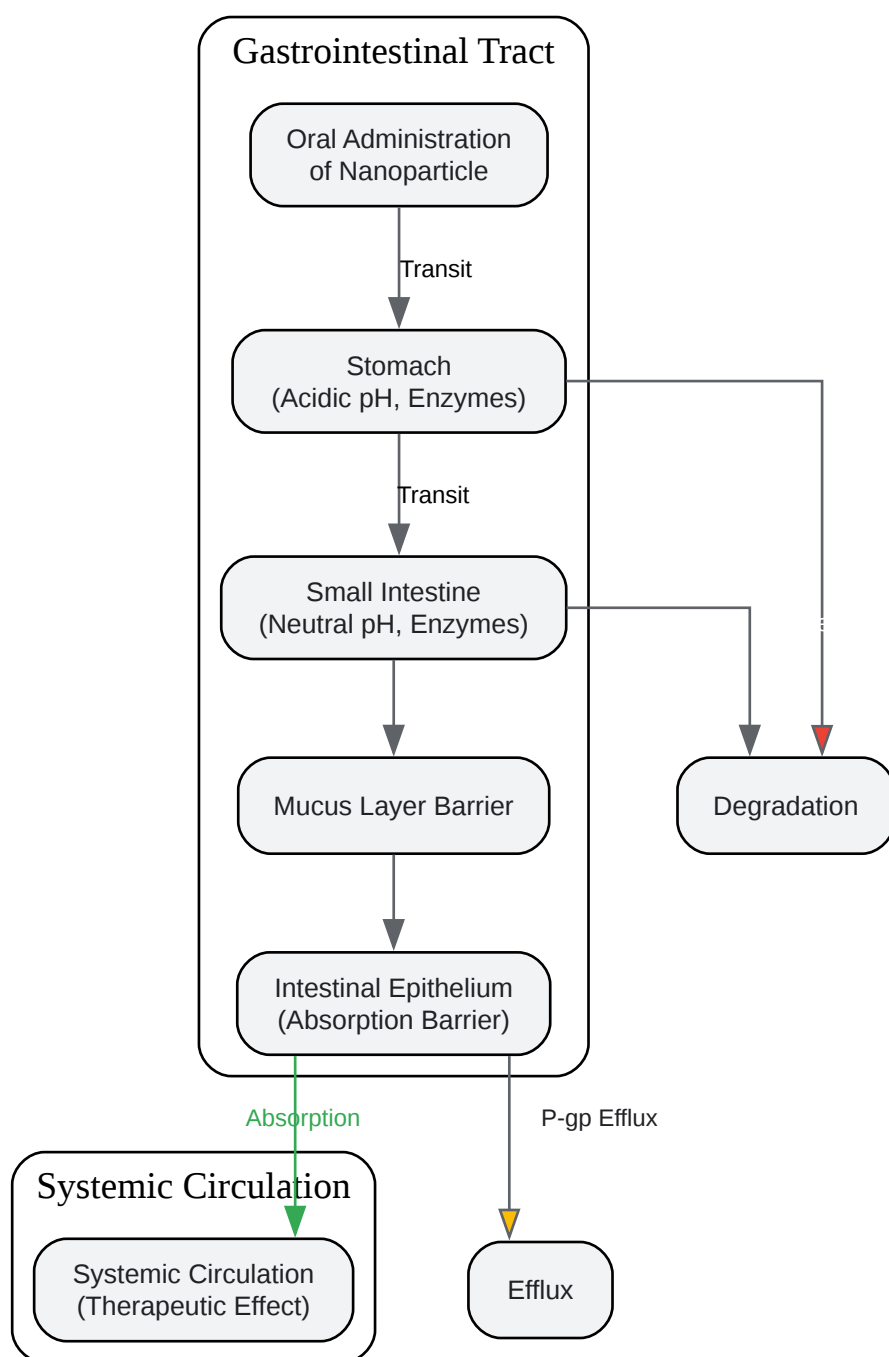
The selection of a nanoparticle system is often dictated by its physicochemical properties and its ability to effectively load and release a therapeutic agent. The following tables summarize quantitative data from various studies to facilitate a direct comparison between PLGA and chitosan nanoparticles.

Parameter	PLGA Nanoparticles	Chitosan Nanoparticles	Drug Model / Study Details
Particle Size (nm)	145.0 - 496	100 - 395.3	Varies by formulation; smaller sizes can enhance cellular uptake. [1] [6] [11] [12]
Zeta Potential (mV)	-1.72 to -30.63	+10 to +43.1	PLGA is typically anionic [1] [12] [13] ; Chitosan is cationic, aiding mucoadhesion. [6] [13]
Encapsulation Efficiency (%)	71 - 91.96	60 - 96.6	High efficiency is achievable with both, dependent on the drug and preparation method. [1] [12] [14] [15] [16] [17]
Drug Loading (%)	5.75 - 17.07	~12	Represents the weight percentage of the drug relative to the total nanoparticle weight. [12] [14] [15] [16] [17]

Parameter	PLGA Nanoparticles	Chitosan Nanoparticles	Key Findings
In Vitro Release	Biphasic: Initial burst followed by sustained release over hours to days. [1] [15] [16] [17] [18]	Biphasic: Initial burst followed by sustained release; often pH-responsive. [19] [20] [21]	Both systems offer controlled release, protecting the drug from premature degradation.
Oral Bioavailability	2.75 to 8.03-fold increase	2 to 15-fold increase	Both significantly enhance oral bioavailability compared to free drug solutions. [5] [6] [12] [15] [22]

Mechanisms of Action and Experimental Workflows

The distinct properties of PLGA and chitosan dictate their mechanisms for enhancing oral drug delivery.



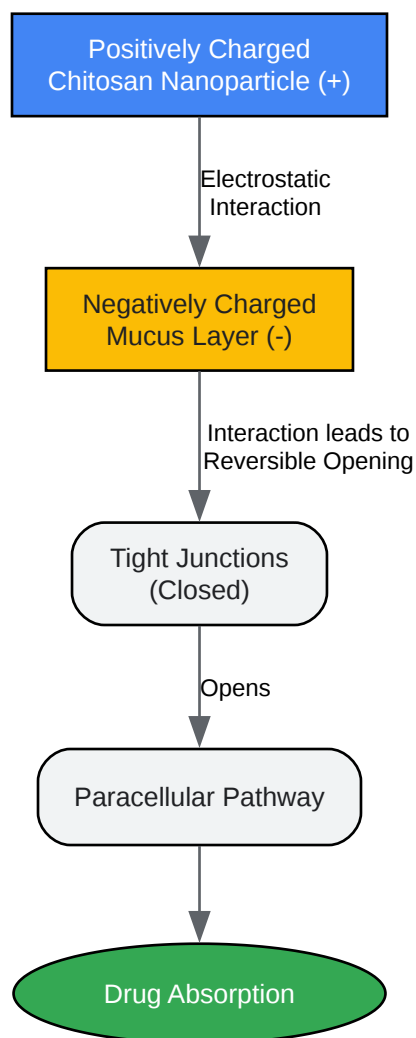
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Fig. 1: General pathway and barriers for oral nanoparticle drug delivery.

Chitosan: Mucoadhesion and Paracellular Transport

Chitosan's efficacy stems from its positive surface charge, which promotes adhesion to the negatively charged mucus layer, increasing drug residence time.^[10] Furthermore, it can

reversibly open the tight junctions between intestinal epithelial cells, enhancing paracellular (between cells) absorption of encapsulated drugs.[5][10]



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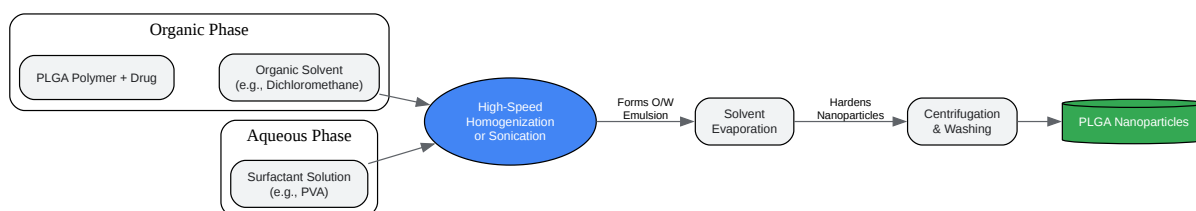
Fig. 2: Chitosan's mechanism for enhancing intestinal drug absorption.

Experimental Protocols

Preparation of PLGA Nanoparticles (Emulsion-Solvent Evaporation)

A widely used method for fabricating PLGA nanoparticles is the emulsion-solvent evaporation technique.[23] For encapsulating hydrophobic drugs, a single oil-in-water (o/w) emulsion is

common. For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion is preferred to improve encapsulation efficiency.[23][2]



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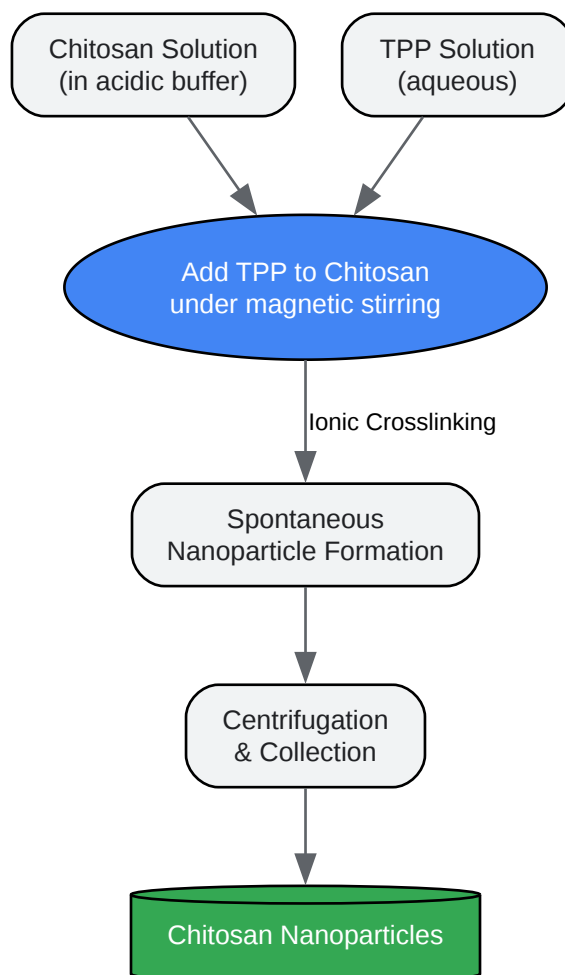
Fig. 3: Workflow for PLGA nanoparticle preparation via solvent evaporation.

Protocol Outline:

- Organic Phase Preparation: The PLGA polymer and the drug are dissolved in a water-immiscible organic solvent like dichloromethane or ethyl acetate.[24]
- Emulsification: This organic phase is added to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) and emulsified using high-speed homogenization or sonication to form fine droplets.[23]
- Solvent Evaporation: The organic solvent is removed by evaporation under magnetic stirring, causing the PLGA to precipitate and form solid nanoparticles.
- Purification: The nanoparticles are collected by centrifugation, washed multiple times with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized for storage.

Preparation of Chitosan Nanoparticles (Ionic Gelation)

Ionic gelation is a simple and widely adopted method for preparing chitosan nanoparticles.[11] [21] It relies on the electrostatic interaction between the positively charged chitosan and a negatively charged polyanion, most commonly sodium tripolyphosphate (TPP).[21]



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Fig. 4: Workflow for Chitosan nanoparticle preparation via ionic gelation.

Protocol Outline:

- **Chitosan Solution:** Chitosan is dissolved in a dilute acidic solution (e.g., acetic acid) to protonate its amine groups, rendering it positively charged and soluble.[25] The drug can be added to this solution.
- **Crosslinking:** An aqueous solution of TPP is added dropwise to the chitosan solution under constant magnetic stirring.

- **Nanoparticle Formation:** The electrostatic interactions between the positive amine groups of chitosan and the negative phosphate groups of TPP cause the chitosan to spontaneously crosslink and precipitate, forming nanoparticles.
- **Purification:** The resulting nanoparticle suspension is centrifuged to separate the nanoparticles from the reaction medium, washed, and lyophilized.

Conclusion and Future Perspectives

Both PLGA and chitosan nanoparticles have demonstrated significant potential to enhance oral drug delivery, albeit through different primary mechanisms.

- PLGA is a robust, well-characterized, and FDA-approved polymer ideal for achieving sustained release of a wide variety of drugs, especially those that are hydrophobic. Its main role is to protect the drug cargo and control its release over time.
- Chitosan offers the unique biological advantages of mucoadhesion and permeation enhancement.[6][8] This makes it particularly attractive for improving the absorption of poorly permeable drugs, including peptides and proteins.[5] Its pH-dependent solubility and cationic nature are its defining features.[5]

The choice between PLGA and chitosan depends heavily on the physicochemical properties of the drug to be encapsulated and the specific delivery challenge being addressed. For drugs requiring protection and sustained release without necessarily needing enhanced absorption, PLGA is an excellent choice. For drugs limited by poor membrane permeability, chitosan's bioadhesive properties are highly advantageous.

An emerging and promising strategy involves combining the strengths of both materials. Chitosan-coated PLGA nanoparticles can offer the sustained-release characteristics and high encapsulation efficiency of PLGA while leveraging the mucoadhesive and permeation-enhancing properties of a chitosan surface coating.[13][22][26] These hybrid systems represent a versatile platform to overcome the multifaceted challenges of oral drug delivery.

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